molecular formula C11H19ClO B3022146 4-Butylcyclohexane-1-carbonyl chloride CAS No. 67679-84-9

4-Butylcyclohexane-1-carbonyl chloride

Cat. No.: B3022146
CAS No.: 67679-84-9
M. Wt: 202.72 g/mol
InChI Key: ZHJCVLQOKPGYDJ-UHFFFAOYSA-N
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Description

4-Butylcyclohexane-1-carbonyl chloride is a useful research compound. Its molecular formula is C11H19ClO and its molecular weight is 202.72 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Butylcyclohexane-1-carbonyl chloride is likely to be the benzylic position of the cyclohexane ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed from this position .

Mode of Action

The compound interacts with its target through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) interacts with the electrophilic carbon at the benzylic position, leading to the substitution of the chloride group .

Biochemical Pathways

It’s known that reactions at the benzylic position can lead to various transformations, including free radical bromination, nucleophilic substitution, and oxidation . These transformations can potentially affect a variety of biochemical pathways.

Result of Action

The result of the compound’s action is the formation of a new molecule through the substitution of the chloride group at the benzylic position . This can lead to changes in the molecular structure and properties of the compound, which can have various downstream effects at the cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the presence of other nucleophiles in the environment . Additionally, factors such as temperature and pH can also influence the compound’s reactivity and stability.

Properties

IUPAC Name

4-butylcyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJCVLQOKPGYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.